molecular formula C22H28ClN3O3S2 B2646696 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride CAS No. 1215785-69-5

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride

Cat. No. B2646696
CAS RN: 1215785-69-5
M. Wt: 482.05
InChI Key: AUMXLOUWOJMHJM-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One notable application of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride derivatives is in the field of corrosion inhibition. For instance, benzothiazole derivatives have been synthesized and studied for their effectiveness in protecting carbon steel from corrosion in acidic environments. The compounds showed promising results, providing substantial protection against corrosion in 1 M HCl solutions. The mechanism of protection involves the adsorption of the inhibitors onto the metal surface, which can occur through both physical and chemical means. The efficacy of these compounds was supported by various methods such as electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements. Furthermore, quantum chemical parameters were calculated to correlate the experimental results with theoretical predictions, providing a deeper understanding of the inhibitor's performance (Hu et al., 2016).

Activity in Organic Chemistry

This compound derivatives have been explored for their reactivity and potential applications in organic chemistry. For instance, derivatives of 2-dimethylamino-5-(3,5,6-trichloro-1,4-benzoquinon-2-yl)thiazole have been synthesized and studied for their chemical, spectroscopic, and electrochemical properties. The interaction of these compounds with primary and secondary amines leads to the substitution of the chlorine atom on the benzoquinone ring, showcasing their potential as reactive intermediates in organic synthesis (Utinan et al., 1991).

Therapeutic Applications

While the specific compound this compound has not been directly studied for therapeutic applications, its structural relatives have shown promise in this area. Benzothiazole derivatives have been recognized for their potential in medicinal chemistry, particularly as anticancer agents. The introduction of various substituents at specific positions on the benzothiazole scaffold has been shown to modulate antitumor properties, leading to the synthesis and investigation of a number of new derivatives. Some of these compounds have exhibited significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-17-10-12-18(13-11-17)30(27,28)16-6-9-21(26)25(15-14-24(2)3)22-23-19-7-4-5-8-20(19)29-22;/h4-5,7-8,10-13H,6,9,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXLOUWOJMHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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